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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769750

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Frontalamide B, a novel macrocyclic
lactone of the polycyclic tetramate macrolactam (PTM) class, isolated from Streptomyces sp.
SPB78. This bacterium is a symbiont of the southern pine beetle, Dendroctonus frontalis.
Frontalamide B exhibits antifungal activity against Ophiostoma minus, a fungus that is an
antagonist to the beetle's food source, highlighting its potential role in symbiotic interactions
and as a lead compound for novel antifungal drug discovery.

Quantitative Data Presentation

While the primary literature qualitatively describes the antifungal activity of Frontalamide B
through zone of inhibition assays, specific minimum inhibitory concentration (MIC) or half-
maximal inhibitory concentration (IC50) values have not been published. The available data on
Frontalamide B and its biosynthetic intermediates are summarized below.

Table 1: Physicochemical and Biological Activity Data for Frontalamide B and Related
Compounds
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Antifungal
Molecular Molecular UV Absorption  Activity
Compound ] . .
Formula Weight (Da) Maxima (nm) against O.
minus
Frontalamide A Not Specified Not Specified ~220, 323 Not Specified
Active (Zone of
Frontalamide B C32H44N205 540.7 ~220, 323 Inhibition
Observed)[1]
FI-1
) Not Specified Not Specified Not Specified Inactive
(Intermediate)
FI-2 " " . :
] Not Specified Not Specified Not Specified Inactive
(Intermediate)
FI-3 - . o .
Not Specified Not Specified Not Specified Inactive

(Intermediate)

Experimental Protocols

The following sections detail the methodologies for the isolation, structure elucidation, and

biological evaluation of Frontalamide B, based on the original discovery and general laboratory

practices.

Isolation and Purification of Frontalamide B

This protocol describes the fermentation of Streptomyces sp. SPB78 and the subsequent

extraction and purification of Frontalamide B.

2.1.1. Fermentation

o Prepare a seed culture by inoculating a 50 mL baffled Erlenmeyer flask containing 10 mL of

MYG medium (10 g/L malt extract, 4 g/L yeast extract, 4 g/L glucose) with a loopful of

Streptomyces sp. SPB78 from a mature agar plate.

 Incubate the seed culture at 30°C with shaking at 250 rpm for 2 days.
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Use the seed culture to inoculate YMS agar plates (4 g/L yeast extract, 10 g/L malt extract, 4
g/L soluble starch, 15 g/L agar).

Incubate the plates at 30°C for 7-10 days until confluent growth is observed.

2.1.2. Extraction

Cut the agar from the production plates into small pieces and place them in a large
Erlenmeyer flask.

Add an equal volume of ethyl acetate to the flask.

Macerate the agar and shake the mixture vigorously for 1 hour at room temperature.

Separate the ethyl acetate layer from the aqueous agar slurry.

Repeat the extraction of the agar with a fresh volume of ethyl acetate.

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to
yield the crude extract.

2.1.3. Purification

Dissolve the crude extract in a minimal volume of methanol.

Purify the crude extract using reverse-phase High-Performance Liquid Chromatography
(HPLC).

o Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 pm).

o Mobile Phase: A gradient of acetonitrile in water (e.g., 10% to 90% acetonitrile over 30
minutes).

o Detection: UV detector at 220 nm and 323 nm.

Collect fractions corresponding to the peaks of interest.
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e Analyze the fractions by LC-MS to identify those containing compounds with the mass of
Frontalamide B (m/z [M+H]+ = 541.3).

» Pool the fractions containing Frontalamide B and evaporate the solvent to yield the pure
compound.

Structure Elucidation

The structure of Frontalamide B was determined using a combination of spectroscopic
techniques.[2]

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact mass and molecular formula.

« Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups
present in the molecule.

» Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the chromophores in the
molecule.[2]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 1D NMR: *H and 8C NMR spectra are used to identify the types and number of protons
and carbons in the molecule.

o 2D NMR: COSY, TOCSY, HSQC, and HMBC experiments are performed to establish the
connectivity of atoms within the molecule and to assemble the final structure. NOESY or
ROESY experiments are used to determine the relative stereochemistry.

Antifungal Bioassay (Agar Plug Diffusion)

This qualitative assay is used to assess the antifungal activity of Streptomyces sp. SPB78 and
its mutants against Ophiostoma minus.

o Grow Streptomyces sp. SPB78 and its mutants on YMS agar plates for 5 days at 30°C.[2]

e Prepare a lawn of Ophiostoma minus on a fresh YMS agar plate by inoculating the center
with a mycelial plug of the fungus.
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o Cut 6 mm agar plugs from the Streptomyces culture plates and place them at the periphery
of the O. minus plate.[2]

 Incubate the bioassay plate at room temperature for up to 9 days.

o Observe the plate for a zone of inhibition of fungal growth around the Streptomyces plugs.

Genetic Manipulation of Streptomyces sp. SPB78

Gene deletions in Streptomyces sp. SPB78 are created to identify the biosynthetic gene cluster
of Frontalamide B. This is achieved using an rpsL-based counter-selection method.

e Construction of the Deletion Vector:

o Amplify ~1.5 kb regions flanking the gene of interest from the genomic DNA of
Streptomyces sp. SPB78.

o Clone the upstream and downstream flanking regions into a non-replicating E. coli -
Streptomyces shuttle vector containing an origin of transfer (oriT), an apramycin
resistance cassette, and a counter-selectable rpsL gene.

o Conjugation:
o Introduce the deletion vector into an E. coli donor strain (e.g., ET12567/pUZ8002).

o Conjugate the E. coli donor with Streptomyces sp. SPB78 on a suitable medium (e.g.,
SFM agar).

o Selection of Single Crossover Mutants:

o Overlay the conjugation plates with apramycin to select for Streptomyces exconjugants
that have integrated the plasmid into their chromosome via a single homologous
recombination event.

e Selection of Double Crossover Mutants:

o Propagate the single crossover mutants in non-selective liquid medium.
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o Plate the culture onto a medium containing streptomycin to select for double crossover
events where the plasmid has been excised, leaving a gene deletion.

o Verification:

o Confirm the gene deletion by PCR analysis of genomic DNA from the streptomycin-
resistant colonies.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the isolation, characterization, and biosynthetic study of
Frontalamide B.

Proposed Biosynthetic Pathway of Frontalamide B

The biosynthesis of Frontalamide B is proposed to be initiated by a hybrid iterative Type |
polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), designated FtdB. This is
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followed by tailoring reactions catalyzed by other enzymes in the ftd gene cluster.

PKS-NRPS Assembly (FtdB)

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway for Frontalamide B, highlighting the key enzymatic
steps.

Proposed Mechanism of Antifungal Action

The precise mechanism of action for Frontalamide B has not been experimentally determined.
However, based on studies of the structurally related polycyclic tetramate macrolactam, HSAF,
a plausible mechanism involves the chelation of iron and the subsequent generation of reactive
oxygen species (ROS) through Fenton chemistry, leading to oxidative stress and cell death in

the target fungus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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